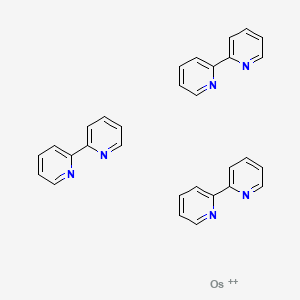

Tris(2,2'-bipyridine)osmium(II)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Tris(2,2’-bipyridine)osmium(II) involves the use of mixed ligand complexes of Os(II). The redox potentials of Os(III/II) complexes can be lowered by using 4,4’-dimethyl-2,2’-bipyridine (dmbpy), imidazole (Him) or its derivatives, and chloride ion as ligands .Molecular Structure Analysis

The molecular structure of Tris(2,2’-bipyridine)osmium(II) is characterized by a symmetrical octahedral structure. This structure is formed by the coordination of an osmium ion (Os) with three 2,2’-bipyridine (bpy) ligands.Chemical Reactions Analysis

The chemical reactions of Tris(2,2’-bipyridine)osmium(II) are characterized by luminescence quenching . The luminescent excited states of the complex exhibit spectral maxima at 360 nm and 430-460 nm . The reactivity of the excited state toward outer-sphere electron transfer parallels that of the ground state when it undergoes reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of Tris(2,2’-bipyridine)osmium(II) are characterized by its unique luminescence and light-harvesting properties . The complex exhibits strong direct S0 → T1 photoexcitation, which is beneficial for TTA upconversion .Applications De Recherche Scientifique

Absorption Spectrum Characteristics

Tris(2,2'-bipyridine)osmium(II) exhibits unique spectral properties. Fujita and Kobayashi (1972) observed a weak absorption band in its spectrum, arising from the coordinating bipyridine, indicating the presence of singlet-triplet "metal to ligand" charge-transfer transitions. This feature highlights its potential in spectroscopic studies (Fujita & Kobayashi, 1972).

Interaction with DNA

Rodriguez and Bard (1990) explored the interaction of tris(2,2'-bipyridine)osmium(II) with DNA, using electrochemical methods. They found that the oxidized form of the osmium complex binds more strongly to DNA than the reduced form, which could be significant in DNA-related research and applications (Rodriguez & Bard, 1990).

Photophysical Properties

The photophysical properties of tris(2,2'-bipyridine)osmium(II) have been of interest in various studies. Mayers and Larsen (2020) demonstrated that encapsulating this complex within metal-organic frameworks can extend its emission lifetimes, which could be useful in light-harvesting systems (Mayers & Larsen, 2020).

Electron Transfer Mediator

Zakeeruddin et al. (1992) characterized tris(2,2'-bipyridine)osmium(II) for its ability to act as an electron-transfer mediator for redox enzymes. This suggests potential applications in electrochemical biosensors and redox protein studies (Zakeeruddin et al., 1992).

Use in Nanoparticle Studies

Glomm et al. (2005) investigated the use of tris(2,2'-bipyridine)osmium(II) in quantifying the surface binding of molecules to gold and silver nanoparticles. This study presents its potential in nanoparticle research and surface chemistry applications (Glomm et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

osmium(2+);2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAMFDNCABNEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Os+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N6Os+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178318 | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2,2'-bipyridine)osmium(II) | |

CAS RN |

23648-06-8 | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2,2'-bipyridine)osmium(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B1230144.png)

![2-(2-methoxyethyl)-9-methyl-1-oxo-N-(thiophen-2-ylmethyl)-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1230145.png)

![3-(2-Methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl)phenol](/img/structure/B1230146.png)

![1-(3,4-Dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea](/img/structure/B1230147.png)

![4-[[7-[4-[Diethyl(methyl)ammonio]butoxy]-9-oxo-2-fluorenyl]oxy]butyl-diethyl-methylammonium](/img/structure/B1230151.png)

![11-imino-2-phenylhexahydro-2H-9a,4-(epoxymethano)cyclohepta[b]pyran-3,3,4-tricarbonitrile](/img/structure/B1230154.png)

![6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1230155.png)

![3,4,5,6-Tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1230161.png)

![2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone](/img/structure/B1230162.png)

![6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine](/img/structure/B1230166.png)